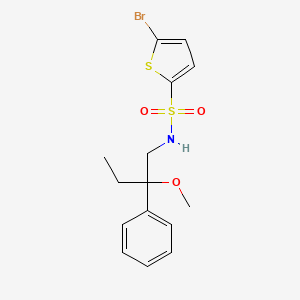

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide

Description

This compound belongs to the thiophene sulfonamide class, characterized by a brominated thiophene core linked to a sulfonamide group. Its molecular formula is estimated as C₁₅H₁₇BrNO₃S₂ (molecular weight: ~403.3 g/mol), making it larger than many analogs.

Properties

IUPAC Name |

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3S2/c1-3-15(20-2,12-7-5-4-6-8-12)11-17-22(18,19)14-10-9-13(16)21-14/h4-10,17H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZXMUPVADROLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases such as sodium hydride (NaH) or lithium hydride (LiH) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol (EtOH)

Substitution: Sodium hydride (NaH), DMF, THF

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

1.1 Antitumor Properties

Research indicates that compounds similar to 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide exhibit significant antitumor activity. For instance, studies have shown that certain thiophene derivatives can interfere with the mitotic machinery of cancer cells by affecting microtubule dynamics. These compounds have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells, indicating their potential as antitumor agents .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, the interaction with the colchicine site on tubulin has been highlighted as a critical aspect of their action . This suggests that this compound may function similarly, warranting further investigation into its specific interactions and efficacy.

Therapeutic Potential

3.1 Antipsychotic Applications

Similar sulfonamide derivatives have been explored for their neuropharmacological properties, particularly in the treatment of psychotic disorders. For example, compounds related to this compound may exhibit selective antagonistic effects on dopamine receptors, which are crucial in managing symptoms associated with schizophrenia and other psychotic disorders .

3.2 Anti-inflammatory Effects

In addition to their antitumor and neuropharmacological applications, thiophene derivatives have been investigated for anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, potentially making compounds like this compound candidates for further research in inflammatory disease management.

Case Studies and Research Findings

4.1 Case Study on Antitumor Activity

A study focusing on a series of thiophene-based sulfonamides demonstrated their effectiveness against various cancer cell lines. The most potent compounds showed nanomolar antiproliferative potency and disrupted microtubule networks significantly, leading to cell cycle arrest at the G2/M phase . This highlights the potential of this compound as a lead compound for developing new cancer therapies.

4.2 Neuropharmacological Research

Another research effort investigated the effects of related sulfonamide derivatives on dopamine receptor activity, revealing promising results in modulating neurotransmitter systems involved in mood regulation and psychosis management . This suggests that further exploration into the neuropharmacological applications of this compound could yield valuable insights.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Steric Effects : The target compound’s 2-methoxy-2-phenylbutyl group is bulkier than cyclohexyl, propargyl, or methyl substituents, which may reduce solubility but enhance lipophilicity .

- Synthetic Efficiency : Yields vary significantly; hypervalent iodine catalysis (81%) and click chemistry (59.1%) outperform propargyl substitution (45%), suggesting substituent-dependent reactivity .

- Physical State : Smaller substituents (e.g., methyl) yield liquids, while cyclic or aromatic groups produce solids with higher melting points .

Antimicrobial Activity:

Bulky substituents may hinder membrane penetration, reducing efficacy compared to smaller analogs .

Anticancer Activity:

- Propargyl Derivative (9c) : Shows moderate antiproliferative activity, though lower yields may limit scalability .

- Triazole Derivative (11c) : Demonstrates potency in U87MG glioma cells (IC₅₀ = 1.2 µM), attributed to the triazole moiety’s ability to engage in hydrogen bonding and π-π interactions .

- Target Compound : The 2-phenyl group could enhance binding to hydrophobic enzyme pockets, but methoxy may introduce metabolic instability.

Physicochemical Properties

- Solubility : The target compound’s hydrophobicity (logP estimated >3) likely reduces aqueous solubility compared to polar derivatives like 5-bromo-N-(3-oxocyclohexyl)... (logP ~1.5) .

- Stability : Methoxy groups are prone to oxidative metabolism, whereas halogenated or aliphatic substituents (e.g., cyclobutyl in ) improve metabolic stability .

Biological Activity

Overview

5-Bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique substitution pattern, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C15H18BrN1O3S2

- Molecular Weight : 396.35 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on related thiophene derivatives demonstrated their effectiveness as inhibitors against carbonic anhydrase isoforms, which are crucial for bacterial survival. Specifically, the derivatives showed inhibitory activity in the nanomolar range against tumor-associated isoforms like hCA IX and XII, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been explored for its anticancer properties. The mechanism of action involves the inhibition of specific enzymes or receptors that are pivotal in cancer cell proliferation. For instance, studies have shown that thiophene derivatives can stabilize microtubules, leading to apoptosis in cancer cells . The interaction with tubulin and microtubule dynamics is a promising area for further research.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or modulate receptor functions, which is critical in both antimicrobial and anticancer applications. The exact pathways and molecular interactions require further elucidation through structural biology studies.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to highlight its unique characteristics:

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(2-methoxy-2-phenylbutyl)thiophene-2-sulfonamide?

- Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Sonogashira coupling with 5-bromo-thiophene-2-sulfonamide derivatives and alkynes (e.g., 1-butyl-4-ethynylbenzene) under controlled conditions (60°C, 10 min, 300 W microwave irradiation). Key reagents include Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF. Post-reaction purification involves extraction with EtOAc, washing with HCl/NaHCO₃, and drying over Na₂SO₄ . Bromination of thiophene precursors (e.g., 2-thiophenecarboxaldehyde derivatives) can also be optimized using NBS or Br₂ in DMF .

Q. How is structural characterization performed for this compound?

- Methodological Answer: Structural confirmation relies on 1H/13C NMR to identify methoxy, phenyl, and sulfonamide protons (δ 3.3–3.5 ppm for OCH₃, δ 7.2–7.8 ppm for aromatic protons). X-ray crystallography resolves stereochemistry, particularly the spatial arrangement of the 2-methoxy-2-phenylbutyl group. For sulfonamides, IR spectroscopy confirms S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₇BrN₂O₃S₂: ~433.0 g/mol) .

Q. What in vitro biological assays are relevant for evaluating its activity?

- Methodological Answer: Standard assays include cell viability tests (MTT assay) in cancer lines (e.g., U87MG glioma cells) to assess IC₅₀ values. Dose-response curves (0.1–100 µM) are generated over 48–72 hours. Mechanistic studies involve Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest. Solubility in DMSO/PBS must be validated to avoid false negatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Microwave parameters : Adjust power (250–350 W) and irradiation time (5–15 min) to balance conversion and byproduct formation. Catalyst loading : Reduce Pd(PPh₃)₂Cl₂ to 0.5–1 mol% to minimize metal contamination. Solvent screening : Compare THF vs. DMF for dielectric heating efficiency. Post-reaction, employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization (MeOH/H₂O) for purity ≥95% .

Q. How to resolve contradictions between purity data and bioactivity results?

- Methodological Answer: If high-purity samples (HPLC ≥98%) show inconsistent bioactivity:

- Check stereochemical integrity : Use chiral HPLC or CD spectroscopy to confirm enantiomeric excess.

- Assess aggregation : Perform dynamic light scattering (DLS) in assay buffers; use 0.1% Tween-80 to disperse aggregates.

- Validate target engagement : Use SPR or thermal shift assays to confirm binding to proposed targets (e.g., carbonic anhydrase isoforms) .

Q. What advanced analytical methods validate sulfonamide stability under physiological conditions?

- Methodological Answer:

- LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C, 24 hours). Monitor degradation products (e.g., free thiophene or bromobenzene fragments).

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH to assess metabolic liability. Identify metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.